Cas no 17450-68-9 (BENZOFURAN-6-CARBONITRILE)

Benzofuran-6-carbonitrile is a heterocyclic organic compound featuring a fused benzene and furan ring system with a nitrile functional group at the 6-position. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis. The nitrile group offers reactivity for further functionalization, enabling applications in the development of active ingredients and specialty chemicals. Its aromatic framework contributes to stability, while the electron-withdrawing nitrile enhances compatibility with nucleophilic and electrophilic reactions. The compound is valued for its purity and consistent performance in cross-coupling reactions, cyclizations, and other transformations critical to fine chemical manufacturing.
BENZOFURAN-6-CARBONITRILE structure
BENZOFURAN-6-CARBONITRILE structure
Product Name:BENZOFURAN-6-CARBONITRILE
CAS No:17450-68-9
MF:C9H5NO
MW:143.142102003098
MDL:MFCD11226891
CID:828390
PubChem ID:21251485
Update Time:2025-05-22

BENZOFURAN-6-CARBONITRILE Chemical and Physical Properties

Names and Identifiers

    • BENZOFURAN-6-CARBONITRILE
    • 6-Benzofurancarbonitrile
    • 6-CYANOBENZO[B]FURAN
    • 6-CYANOBENZOFURAN
    • benzo[b]furan-6-carbonitrile
    • CTK8H2662
    • MB09726
    • SureCN506960
    • 1-benzofuran-6-carbonitrile
    • DB-350400
    • MFCD11226891
    • FNEHMKWYWLJNIC-UHFFFAOYSA-N
    • AKOS006324994
    • 17450-68-9
    • C9H5NO
    • DTXSID60611636
    • SCHEMBL506960
    • CS-0336837
    • SY348121
    • MDL: MFCD11226891
    • Inchi: 1S/C9H5NO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H
    • InChI Key: FNEHMKWYWLJNIC-UHFFFAOYSA-N
    • SMILES: O1C=CC2C=CC(C#N)=CC1=2

Computed Properties

  • Exact Mass: 143.03715
  • Monoisotopic Mass: 143.037113783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 36.9Ų

Experimental Properties

  • Density: 1.22
  • Boiling Point: 261 ºC
  • Flash Point: 112 ºC
  • PSA: 36.93

BENZOFURAN-6-CARBONITRILE Security Information

BENZOFURAN-6-CARBONITRILE Pricemore >>

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BENZOFURAN-6-CARBONITRILE Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  18 h, 100 °C
Reference
Preparation of the pyrimidone compound and their application as the anticancer agents
, China, , ,

Production Method 2

Reaction Conditions
1.1 Solvents: Toluene ;  overnight, reflux
1.2 Solvents: Dimethylformamide ;  overnight, reflux
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  cooled
Reference
Discovery of Potent Benzofuran-Derived Diapophytoene Desaturase (CrtN) Inhibitors with Enhanced Oral Bioavailability for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections
Wang, Youxin; Chen, Feifei; Di, Hongxia; Xu, Yong; Xiao, Qiang; et al, Journal of Medicinal Chemistry, 2016, 59(7), 3215-3230

BENZOFURAN-6-CARBONITRILE Raw materials

BENZOFURAN-6-CARBONITRILE Preparation Products

BENZOFURAN-6-CARBONITRILE Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:17450-68-9)BENZOFURAN-6-CARBONITRILE
Order Number:A846784
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:11
Price ($):471.0
Email:sales@amadischem.com

Additional information on BENZOFURAN-6-CARBONITRILE

Benzofuran-6-carbonitrile: A Comprehensive Overview

Benzofuran-6-carbonitrile, also known by its CAS number 17450-68-9, is a versatile organic compound that has garnered significant attention in the fields of material science, drug discovery, and organic synthesis. This compound, characterized by its unique structure featuring a benzofuran ring with a cyano group at the sixth position, exhibits remarkable chemical and physical properties that make it a valuable building block in various research and industrial applications.

The synthesis of benzofuran-6-carbonitrile has been extensively studied, with researchers exploring efficient methodologies to produce this compound in high yields. Recent advancements have focused on catalytic processes and green chemistry approaches, which not only enhance the sustainability of the synthesis but also reduce environmental impact. For instance, studies have demonstrated the use of transition metal catalysts to facilitate the formation of the benzofuran ring system, coupled with selective cyano group introduction techniques.

In terms of chemical properties, benzofuran-6-carbonitrile is known for its high thermal stability and excellent solubility in organic solvents. These characteristics make it an ideal candidate for applications in polymer chemistry, where it can serve as a monomer or a functional additive. Additionally, the compound's electronic properties have been leveraged in the development of advanced materials, such as conductive polymers and organic semiconductors.

The biological activity of benzofuran-6-carbonitrile has also been a focal point of recent research. Studies have shown that this compound exhibits potential anti-inflammatory and antioxidant properties, making it a promising lead molecule in drug discovery efforts. Researchers have explored its ability to modulate key cellular pathways and its potential as a therapeutic agent for conditions such as neurodegenerative diseases and cardiovascular disorders.

In the realm of organic synthesis, benzofuran-6-carbonitrile has emerged as a valuable intermediate for constructing complex molecular frameworks. Its ability to undergo various functional group transformations allows chemists to design and synthesize novel compounds with tailored properties. For example, recent work has highlighted its utility in Suzuki-Miyaura coupling reactions, enabling the construction of biaryl structures with high precision.

The application of benzofuran-6-carbonitrile extends beyond traditional chemical synthesis into emerging areas such as nanotechnology and optoelectronics. Its unique electronic configuration makes it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Researchers have demonstrated that incorporating this compound into device architectures can enhance efficiency and stability, paving the way for its integration into next-generation display technologies.

Looking ahead, the continued exploration of benzofuran-6-carbonitrile's properties is expected to unlock new opportunities across diverse fields. Collaborative efforts between academia and industry are likely to drive innovation in its synthesis methods, applications, and scalability. As research progresses, this compound will undoubtedly play an increasingly important role in advancing both fundamental science and practical technologies.

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Amadis Chemical Company Limited
(CAS:17450-68-9)BENZOFURAN-6-CARBONITRILE
A846784
Purity:99%
Quantity:1g
Price ($):471.0
Email